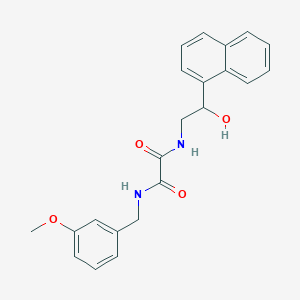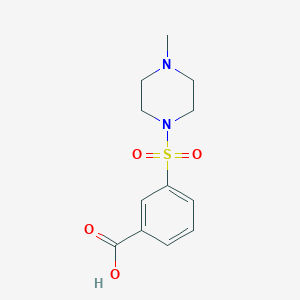
3-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid
Overview
Description
“3-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid” is a chemical compound with the CAS Number: 380339-63-9 . It has a molecular weight of 284.34 and is typically in powder form . The IUPAC name for this compound is 3-[(4-methyl-1-piperazinyl)sulfonyl]benzoic acid .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction with 3 steps . The steps include reactions with sulfuric acid at 70°C, hydrazine with methanol at 65°C for 8 hours, and acetic acid with methanol at 120°C for 0.5 hours under microwave irradiation .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16N2O4S/c1-13-5-7-14(8-6-13)19(17,18)11-4-2-3-10(9-11)12(15)16/h2-4,9H,5-8H2,1H3,(H,15,16) . This code provides a specific description of the molecule’s structure.Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics research as a biochemical tool. It aids in the study of protein expression, modification, and function within a given proteome. By interacting with proteins or serving as a building block for more complex molecules, it can help in identifying protein functions and understanding their interactions .
Pharmaceutical Intermediate
It serves as an intermediate in the synthesis of various active pharmaceutical ingredients . For example, it’s involved in the preparation of 1-(4-methoxyphenyl)-4-methylpiperazine, which is a key intermediate for drugs like ofloxacin, rifampicin, clozapine, sildenafil, trifluoperazine, and zopiclone .
Antimicrobial Activity
The structural motif of this compound is found in molecules that exhibit antimicrobial activity . It’s been shown that derivatives of this compound can inhibit bacterial growth, making them potential candidates for developing new antibiotics .
Enzyme Inhibition
This compound is related to molecules that have been studied for their ability to inhibit enzymes. For instance, derivatives have been used in molecular docking simulations to explore their potential as enzyme inhibitors , particularly targeting bacterial oxidoreductase enzymes .
Crystallography Studies
In the field of crystallography , derivatives of this compound have been used to study the crystal structure of enzymes like phosphodiesterase 10A (PDE10A). Understanding these structures is crucial for drug design, as it allows for the identification of ligands that can modulate enzyme activity .
Antitumor and Antifungal Activity
Compounds containing the 3-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid moiety have been synthesized and evaluated for their antitumor and antifungal activities . These studies are part of ongoing research to find new treatments for cancer and fungal infections .
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H303, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)sulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-13-5-7-14(8-6-13)19(17,18)11-4-2-3-10(9-11)12(15)16/h2-4,9H,5-8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVSNPXBBRHNRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24832436 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
380339-63-9 | |
| Record name | 3-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[4-(Trifluoromethyl)phenyl]cyclopentyl]but-2-ynamide](/img/structure/B2584586.png)
![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2584587.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2584589.png)
![2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2584590.png)
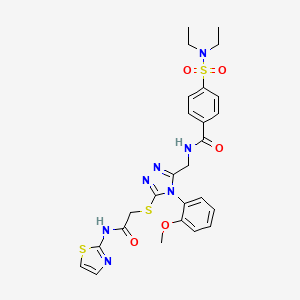
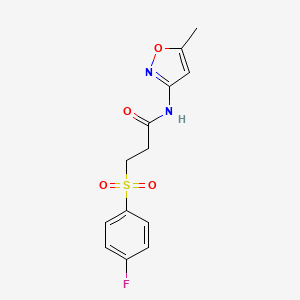
![1-ethyl-5-[(3-methylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2584595.png)
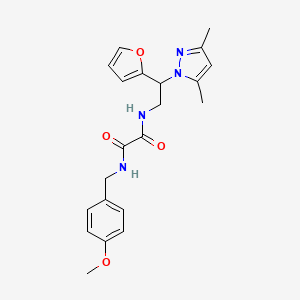
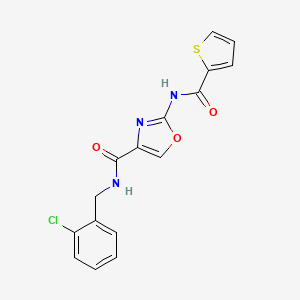

![N-cyclohexyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2584602.png)

